An In-Depth Technical Guide to Farnesyl Alcohol Azide: Structure, Properties, and Applications in Chemical Biology
An In-Depth Technical Guide to Farnesyl Alcohol Azide: Structure, Properties, and Applications in Chemical Biology
This guide provides a comprehensive technical overview of farnesyl alcohol azide, a powerful chemical tool for investigating protein prenylation. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, practical applications, and detailed methodologies for utilizing this valuable reagent.
Introduction: Unveiling the Prenylome with a Chemical Reporter
Protein prenylation, the post-translational attachment of farnesyl or geranylgeranyl isoprenoid moieties to cysteine residues, is a critical modification that governs the localization and function of a multitude of proteins involved in cellular signaling, trafficking, and division. Dysregulation of protein prenylation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Farnesyl alcohol azide has emerged as an indispensable chemical reporter for the study of protein farnesylation.[1]
This isoprenoid analog acts as a metabolic surrogate for endogenous farnesyl alcohol, allowing it to be incorporated into proteins by the cellular machinery.[1][2] The terminal azide group serves as a bioorthogonal handle, enabling the selective chemical ligation to alkyne-bearing reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This strategy facilitates the sensitive and specific detection, identification, and functional characterization of farnesylated proteins within complex biological systems.
Chemical Structure and Physicochemical Properties
Farnesyl alcohol azide, formally known as 12-azido-3,7,11-trimethyldodeca-2E,6E,10E,-trien-1-ol, is a synthetic derivative of the natural sesquiterpenoid farnesol.[1] The introduction of the azide moiety at the terminus of the isoprenoid chain is a key structural feature that enables its utility as a chemical probe.
Table 1: Physicochemical Properties of Farnesyl Alcohol Azide
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₂₅N₃O | [1] |
| Molecular Weight | 263.4 g/mol | [1] |
| CAS Number | 851667-96-4 | [1] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Solubility | Soluble in ethanol, DMSO, and DMF | [1] |
| Storage | Store at -20°C for long-term stability | [1] |
Synthesis and Characterization
The synthesis of farnesyl alcohol azide is typically achieved through a two-step process starting from the commercially available (E,E)-farnesol. The underlying principle is the conversion of the terminal hydroxyl group of a farnesol precursor to a good leaving group, followed by nucleophilic substitution with an azide source.
Synthesis Protocol
This protocol is based on established chemical transformations for the conversion of alcohols to azides.
Step 1: Synthesis of Farnesyl Bromide
The initial step involves the conversion of the allylic alcohol of a farnesol derivative to a more reactive leaving group, such as a bromide.
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Reaction: (E,E)-Farnesol is reacted with a brominating agent, such as phosphorus tribromide, in an appropriate solvent like diethyl ether, typically at low temperatures (-10°C to 0°C) to minimize side reactions.[4]
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Work-up: The reaction mixture is carefully quenched with water and neutralized with a weak base like sodium bicarbonate. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure to yield farnesyl bromide.[4] It is important to note that farnesyl bromide can be unstable and is often used immediately in the next step.[4]
Step 2: Synthesis of Farnesyl Alcohol Azide
The farnesyl bromide is then converted to the corresponding azide via an SN2 reaction.
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Reaction: Farnesyl bromide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF), and an excess of sodium azide (NaN₃) is added. The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.
-
Purification: After the reaction is complete, the mixture is partitioned between water and an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated. The crude farnesyl alcohol azide is then purified by column chromatography on silica gel to obtain the final product.[5]
Characterization
The identity and purity of the synthesized farnesyl alcohol azide should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the olefinic protons, the methyl groups, and the methylene group adjacent to the azide.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak for C₁₅H₂₅N₃O would be observed.
Applications in Studying Protein Farnesylation
Farnesyl alcohol azide is a versatile tool for a range of applications in chemical biology and drug discovery, primarily centered on the study of protein farnesylation.
Metabolic Labeling of Farnesylated Proteins
The core application of farnesyl alcohol azide is its use as a metabolic label to tag farnesylated proteins in living cells.
Caption: Metabolic incorporation of farnesyl alcohol azide into proteins.
Experimental Protocol: Metabolic Labeling of Mammalian Cells
This protocol provides a general guideline for labeling proteins in cultured mammalian cells. Optimization may be required for different cell lines and experimental conditions.
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Cell Culture: Plate mammalian cells of interest at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of farnesyl alcohol azide in DMSO.
-
Add the farnesyl alcohol azide stock solution to the cell culture medium to a final concentration typically in the range of 10-50 µM.
-
Incubate the cells for a period of 12-24 hours to allow for metabolic incorporation of the azide-modified farnesyl group into newly synthesized proteins.[6]
-
-
Cell Lysis:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess labeling reagent.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Detection of Farnesylated Proteins via Click Chemistry
Once proteins are labeled with the azide group, they can be detected using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-functionalized reporter molecule, such as a fluorescent dye or biotin.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocol: Click Chemistry Reaction in Cell Lysate
This protocol describes the detection of azide-labeled proteins in cell lysate.
-
Prepare Click Reaction Mix:
-
To the protein lysate containing azide-labeled proteins, add the alkyne-reporter (e.g., alkyne-biotin or a fluorescent alkyne dye) to a final concentration of 10-100 µM.
-
Add a copper(I) source, typically copper(II) sulfate (CuSO₄) in the presence of a reducing agent like sodium ascorbate, to a final concentration of 1 mM.
-
Include a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) and improve reaction efficiency.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Analysis:
-
Fluorescent Detection: If a fluorescent alkyne was used, the labeled proteins can be visualized directly by in-gel fluorescence scanning after separation by SDS-PAGE.
-
Biotin-Streptavidin Detection: If alkyne-biotin was used, the biotinylated proteins can be detected by western blotting with streptavidin-HRP or enriched using streptavidin-coated beads for subsequent proteomic analysis by mass spectrometry.
-
Identification of Farnesylated Proteins
A powerful application of farnesyl alcohol azide is in the discovery of novel farnesylated proteins. By coupling metabolic labeling with biotin-alkyne click chemistry and subsequent streptavidin-based affinity purification, farnesylated proteins can be enriched from complex cell lysates and identified by mass spectrometry. This approach has led to the identification of numerous known and novel farnesylated proteins, including members of the Ras superfamily of small GTPases and other signaling proteins.
Safety and Handling
Farnesyl alcohol azide is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. The azide moiety can be energetic, although in the context of this molecule, it is generally considered safe to handle with standard laboratory practices. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information. General precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid contact with skin and eyes.
-
Store properly at -20°C, protected from light.
Conclusion
Farnesyl alcohol azide is a powerful and versatile tool that has significantly advanced our ability to study protein farnesylation. Its ability to be metabolically incorporated into proteins and subsequently detected with high specificity through click chemistry provides a robust platform for the identification, visualization, and functional analysis of the farnesylome. This in-depth guide provides the fundamental knowledge and practical protocols to empower researchers to effectively utilize this chemical probe in their investigations of protein prenylation in health and disease.
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